1,2-Bis(4-bromophenyl)ethane
Overview
Description
1,2-Bis(4-bromophenyl)ethane is a chemical compound that is part of a broader class of brominated organic molecules. These compounds are often characterized by their bromine substituents attached to aromatic rings, which can significantly alter their physical, chemical, and biological properties. The presence of bromine atoms makes these compounds useful in various applications, including as intermediates in organic synthesis and as flame retardants due to their ability to inhibit the combustion process .
Synthesis Analysis
The synthesis of derivatives of 1,2-bis(4-bromophenyl)ethane can involve various chemical reactions. For instance, a sterically crowded bromobenzene derivative was prepared and converted to a phosphonous dichloride, which was then reacted with lithium phosphide to yield a compound with two diphosphene units . Another synthesis approach involves the reaction of 2-bromobenzoylisothiocyanate with ethylenediamine to produce 1,1'-bis(2-bromobenzoylthioureido)ethane . Additionally, the synthesis of 1,2-bis(3,4-di:methyl-phenyl) ethane was characterized by high recovery, short reaction time, and mild conditions .
Molecular Structure Analysis
The molecular structure of 1,2-bis(4-bromophenyl)ethane derivatives has been studied using various techniques. X-ray crystallography has been used to analyze the structure of a tungsten complex of a diphosphene derivative , and to determine the crystal structure of 1,1'-bis(2-bromobenzoylthioureido)ethane . The crystal structure of 1,2-bis(2-amino-phenoxy)ethane exhibits intermolecular close contacts and weak hydrogen-bonding interactions .
Chemical Reactions Analysis
The chemical reactivity of 1,2-bis(4-bromophenyl)ethane derivatives includes their participation in thermal decomposition and complexation reactions. For example, the thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane involves a 1,3-hydrogen shift and bimolecular condensation reactions, leading to the formation of polybrominated dibenzo-p-dioxins . Bis(organostannyl)ethanes have been synthesized and shown to act as powerful bidentate Lewis acids, forming complexes with various ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-bis(4-bromophenyl)ethane derivatives are influenced by the substituents on the aromatic rings. For instance, the phase transition temperatures and thermodynamic parameters of polymers based on 1,2-bis(4-hydroxyphenyl)ethane with different substituents (H, F, CH3, Br, Cl, CF3) were studied, showing a decrease in isotropic-nematic transition temperatures with the increase of the breadth of the molecules . The liquid-crystalline properties of these polymers were further explored, revealing a hexagonal columnar mesophase in certain polyethers and copolyethers based on 1,2-bis(4-hydroxyphenyl)ethane .
Scientific Research Applications
Synthesis and Reaction Mechanism Studies
- Synthesis of Imidazole Derivatives : 1,2-Bis(4-bromophenyl)ethane is utilized in the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole, leveraging catalysis, oxidation, and cycloaddition reactions. Optimized conditions yield a product efficiency of 92.3% (Hu Zhi-zhi, 2009).
Flame Retardant Applications
- Brominated Flame Retardants : 1,2-Bis(4-bromophenyl)ethane is a component in novel brominated flame retardants like 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), used to enhance fire resistance in materials. Studies detail its thermal decomposition and associated mechanisms (M. Altarawneh & B. Dlugogorski, 2014).
Crystal Structure Analysis
- Structural Characterization : The compound has been analyzed for its crystal structure, with studies focusing on variations in crystal packing and interaction behaviors. Hirshfeld surface analysis is used to understand these interactions (Simplicio González-Montiel et al., 2015).
Chemical Synthesis Applications
- Preparation of Diphosphene Units : Research includes its application in preparing compounds with two diphosphene units, contributing to advancements in chemical synthesis and compound analysis (M. Yoshifuji, N. Shinohara & Kozo Toyota, 1996).
Environmental Impact Studies
- Environmental Monitoring : Studies have examined the presence and environmental impact of brominated flame retardants, including derivatives of 1,2-Bis(4-bromophenyl)ethane, in ecosystems like the Great Lakes (Rui-qiang Yang et al., 2012).
Ligand Preparation in Catalysis
- Catalysis and Ligand Design : This compound is also significant in preparing ligands for metal complexes, contributing to catalysis research and applications, such as asymmetric hydrogenation (T. Imamoto et al., 1995).
Safety And Hazards
The compound is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H318 (causes serious eye damage), and H410 (very toxic to aquatic life with long-lasting effects) . Precautionary statements include P273 (avoid release to the environment), P280 (wear protective gloves/eye protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), and P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor) .
Future Directions
The use of 1,2-Bis(4-bromophenyl)ethane in the synthesis of novel biphenylethane-based wires for molecular electronics suggests potential applications in the field of nanoscale electronic devices . The compound’s role as a key intermediate in these syntheses indicates that it may be of interest in future research and development efforts within this area .
properties
IUPAC Name |
1-bromo-4-[2-(4-bromophenyl)ethyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRPVMCAFPGETC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503730 | |
Record name | 1,1'-(Ethane-1,2-diyl)bis(4-bromobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-bromophenyl)ethane | |
CAS RN |
19829-56-2 | |
Record name | 1,1'-(Ethane-1,2-diyl)bis(4-bromobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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